N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
CAS No.: 1019102-63-6
Cat. No.: VC8192836
Molecular Formula: C22H19N5O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019102-63-6 |
|---|---|
| Molecular Formula | C22H19N5O4S |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C22H19N5O4S/c1-3-31-16-10-8-15(9-11-16)18-13-32-22(23-18)26-20(12-14(2)25-26)24-21(28)17-6-4-5-7-19(17)27(29)30/h4-13H,3H2,1-2H3,(H,24,28) |
| Standard InChI Key | YBSBVLUTHCDYSR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Structure and Key Functional Groups
The compound’s molecular formula is C₂₁H₁₇N₅O₄S, with a molecular weight of 435.5 g/mol (calculated from analogous structures in sources ). Its structure comprises:
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2-Nitrobenzamide core: A benzene ring with a nitro group at position 2 and an amide linkage.
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Pyrazole ring: A 3-methyl-1H-pyrazol-5-yl group, where the methyl substituent enhances steric and electronic effects.
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Thiazole substituent: A 4-(4-ethoxyphenyl)thiazol-2-yl group, introducing electron-donating ethoxy and aromatic moieties.
The hybrid heterocyclic system enables diverse pharmacophoric interactions, making it a candidate for bioactive applications.
Synthesis and Characterization
Characterization Techniques
Key methods for structural validation include:
Structural Analogues and Biological Insights
Related Compounds and Activities
Similar pyrazole-thiazole hybrids exhibit:
SAR (Structure-Activity Relationship)
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Ethoxyphenyl group: Enhances solubility and electron-donating effects, potentially improving binding to hydrophobic pockets.
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Nitro group: Increases electrophilicity, aiding interactions with nucleophilic residues in enzymes.
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Pyrazole-thiazole fusion: Maximizes π-conjugation, enhancing membrane permeability and target affinity.
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